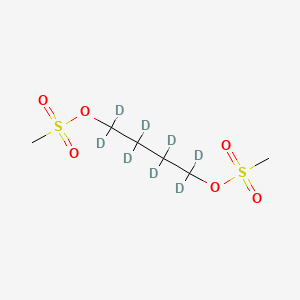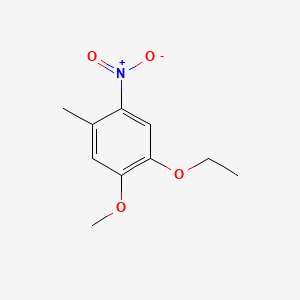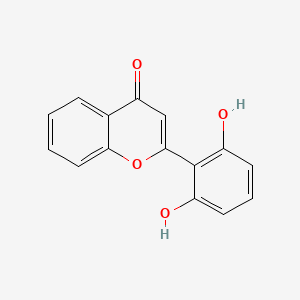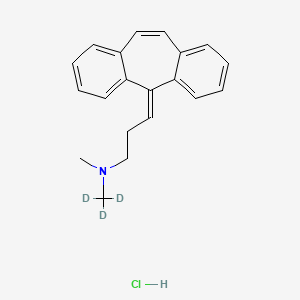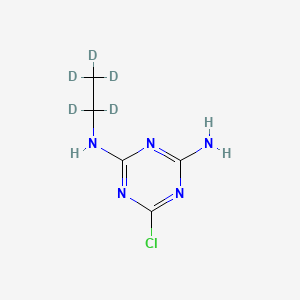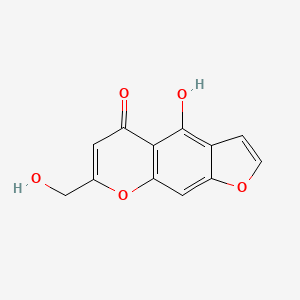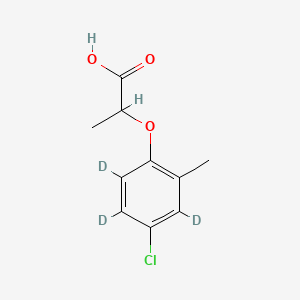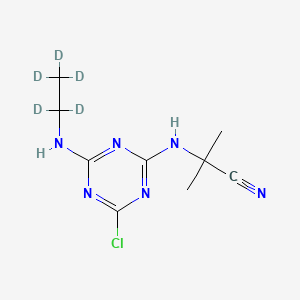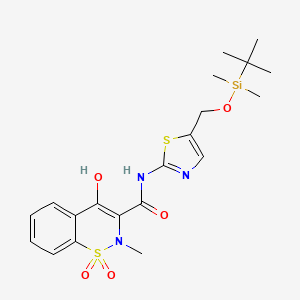
5'-tert-Butyldimethylsilyloxy Meloxicam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound contains a tert-butyldimethylsilyloxy group attached to the meloxicam molecule.
5’-tert-Butyldimethylsilyloxy Meloxicam: is a compound used in synthetic chemistry. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) .
Méthodes De Préparation
- The synthetic route for 5’-tert-Butyldimethylsilyloxy Meloxicam involves introducing the tert-butyldimethylsilyloxy group to meloxicam.
- Industrial production methods may vary, but typically involve chemical reactions that selectively modify meloxicam to incorporate the silyloxy group.
Analyse Des Réactions Chimiques
- Common reagents include silylating agents for introducing the silyloxy group and various reagents for functional group transformations.
5’-tert-Butyldimethylsilyloxy Meloxicam: can undergo various reactions, including:
Applications De Recherche Scientifique
- In chemistry: Used as an intermediate in organic synthesis.
- In biology: May serve as a probe or tool for studying drug metabolism or interactions.
- In medicine: Its potential therapeutic effects are likely related to its parent compound, meloxicam, which is an NSAID with anti-inflammatory properties.
- In industry: May find applications in pharmaceutical manufacturing or related fields.
Mécanisme D'action
- The mechanism of action of meloxicam involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This leads to reduced production of prostaglandins, which are involved in inflammation and pain.
- As a derivative, 5’-tert-Butyldimethylsilyloxy Meloxicam likely shares similar mechanisms related to COX inhibition.
Comparaison Avec Des Composés Similaires
- While I couldn’t find direct information on similar compounds, it’s essential to note that derivatives like this one often serve as intermediates or modified versions of existing drugs or molecules.
Propriétés
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 |
Source


|
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-65-9 |
Source


|
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

